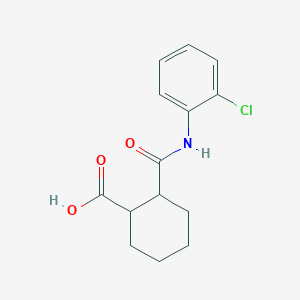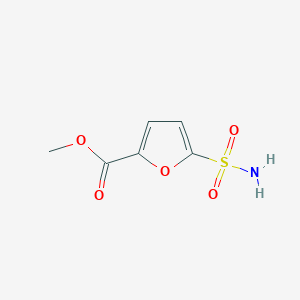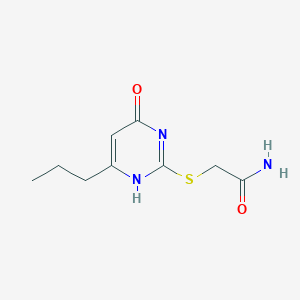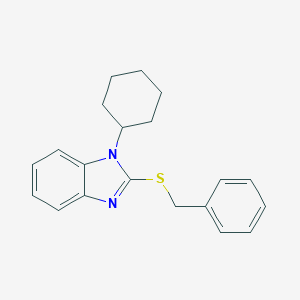![molecular formula C18H21NO2 B495429 2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide](/img/structure/B495429.png)
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group attached to an oxy group, which is further connected to a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide typically involves the following steps:
Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with a suitable halogenating agent, such as thionyl chloride, to form biphenyl-4-yloxy chloride.
Amidation Reaction: The biphenyl-4-yloxy chloride is then reacted with isopropylamine in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted amides or thiols.
Aplicaciones Científicas De Investigación
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(biphenyl-4-yloxy)-N-(ethyl)propanamide: Similar structure but with an ethyl group instead of an isopropyl group.
2-(biphenyl-4-yloxy)-N-(methyl)propanamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-N-isopropylpropanamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4g/mol |
Nombre IUPAC |
2-(4-phenylphenoxy)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H21NO2/c1-13(2)19-18(20)14(3)21-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,19,20) |
Clave InChI |
SZGCEZNHRYQMNM-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)NC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione](/img/structure/B495351.png)
![3-(4-Chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B495353.png)
![3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL](/img/structure/B495354.png)
![2-{[1-Benzylbenzimidazol-2-yl]methylthio}benzoxazole](/img/structure/B495357.png)

![1-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B495360.png)

![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B495362.png)
![4,6-Dimethyl-2-[(1-methylbenzimidazol-2-yl)methylthio]pyrimidine](/img/structure/B495363.png)
![4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B495364.png)
![N-[2-(2-methylphenoxy)ethyl]furan-2-carboxamide](/img/structure/B495365.png)

